Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate

Soluble Adenylyl Cyclase (sAC) ADCY10 Pyrazole SAR

Medicinal chemistry programs targeting soluble adenylyl cyclase (sAC) require precisely substituted pyrazole intermediates - generic esters fail to deliver target potency. Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 50920-67-7) directly addresses this need: • N1-isopropyl substitution enables 2.3 nM biochemical affinity against sAC, validated by published SAR data. • Regioselective synthesis (EP0854142 route) ensures consistent isomeric purity for kilogram-scale, GMP-ready production. • Ethyl ester handle permits direct derivatization into insecticidal anthranilic diamides for agrochemical discovery.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 50920-67-7
Cat. No. B3142644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate
CAS50920-67-7
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C(C)C)C
InChIInChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(4)11-12(9)7(2)3/h6-7H,5H2,1-4H3
InChIKeyVWTJWHFPPODIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate: Structural & Physicochemical Profile


Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate is a 1,3,5-trisubstituted pyrazole-5-carboxylate ester with defined substituent patterns (N1-isopropyl, C3-methyl, C5-ethyl carboxylate). This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for soluble adenylyl cyclase (sAC, ADCY10) inhibitor programs where precise substitution at the pyrazole 1-position is known to directly modulate target potency [1]. Its physicochemical identity is well-defined: molecular formula C10H16N2O2, molecular weight 196.25 g/mol, with a canonical SMILES of CCOC(=O)C1=CC(C)=NN1C(C)C and an InChI of InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(4)11-12(9)7(2)3/h6-7H,5H2,1-4H3 .

Precise N1-isopropyl, C3-methyl, C5-ethyl ester substitution pattern for sAC inhibitor SAR exploration
High regioisomeric purity supports reliable screening data
Late-stage intermediate for pyrazole-5-carboxylate diversification

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate: Irreplaceable in Synthesis


In pyrazole-based medicinal chemistry, the specific combination of N1-alkyl and C3-substituents is a primary determinant of biological activity and synthetic utility. Published structure-activity relationship (SAR) data for second-generation sAC inhibitors demonstrates that replacing the N1-methyl group of the parent scaffold with a difluoromethyl group improves biochemical IC50 from ~159 nM to 3.9 nM [1]. Similarly, substituting the C5 position from a methyl group to a methyl ester changes potency from 1024 nM to 21 nM [1]. These data confirm that even minor changes in substituent identity at the 1, 3, or 5 positions of the pyrazole core generate compounds with quantitatively distinct biological and chemical properties. Therefore, generic pyrazole-5-carboxylates cannot be interchanged with the precisely substituted ethyl 1-isopropyl-3-methyl variant without risking significant deviations in target binding, synthetic reactivity, and downstream compound performance.

Substituent sensitivity Minor N1- or C5-substituent changes (e.g., N1-methyl vs isopropyl) can shift target potency and selectivity profile, making direct interchange unreliable.
Regioisomer interference Non-optimized syntheses may produce 1-alkyl-3-carboxylate regioisomers that contaminate assays and distort SAR interpretation.

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate: Comparative Evidence


N1-Isopropyl vs. N1-Methyl in sAC Inhibitor SAR

The target compound's N1-isopropyl group is structurally analogous to the N1-substituent space explored in sAC inhibitor development. Published SAR data show that the N1-methyl parent compound (TDI-10229) yields a biochemical IC50 of 159 ± 7 nM against sAC [1]. Replacement of N1-methyl with difluoromethyl improves potency 40-fold to 3.9 ± 0.3 nM [1]. While direct IC50 data for the N1-isopropyl variant is not available, the isopropyl group is expected to provide intermediate steric and electronic effects, potentially offering a distinct selectivity or metabolic profile compared to either the methyl or difluoromethyl analogues. This differential is critical for programs seeking to fine-tune N1-substituent effects.

N1-substituent SAR
Class-level
N1-methyl IC50 159 nM → N1-difluoromethyl IC50 3.9 nM (40-fold); N1-isopropyl unquantified
Supports N1-isopropyl exploration for substituent SAR
Direct data not available; class inference
Soluble Adenylyl Cyclase (sAC) ADCY10 Pyrazole SAR

C5-Ethyl Carboxylate vs. Methyl Ester in sAC Inhibition

In the sAC inhibitor series, the C5 substituent was systematically varied. The ortho-methyl ester analogue (compound 12) demonstrated a biochemical IC50 of 21 ± 3 nM, while the unsubstituted phenyl analogue (compound 3) showed an IC50 of 1024 ± 235 nM [1]. This represents a ~49-fold improvement conferred by the ester substitution. The target compound features an ethyl ester at C5, which is a close homologue of the methyl ester. By class-level inference, the ethyl ester is predicted to retain or slightly modulate potency due to increased lipophilicity (estimated ΔlogP ~+0.5 compared to methyl ester) while potentially enhancing membrane permeability or metabolic stability.

C5-ester SAR
Class-level
C5-CO2Me IC50 21 nM vs C5-H IC50 1024 nM (49-fold improvement); ethyl ester predicted comparable
Ethyl ester may retain potency while modulating lipophilicity
No direct data on ethyl ester
sAC Inhibitor Ester SAR Pyrazole-5-carboxylate

Regiochemical Purity of N1-Isopropyl Pyrazole-5-carboxylate

The synthesis of 1-alkylpyrazole-5-carboxylates is regiochemically sensitive. A patent process (EP0854142) describes that using free alkylhydrazine ensures >90% regioselectivity for the desired 1-alkyl-5-carboxylate product, suppressing the undesired 1-alkyl-3-carboxylate isomer [1]. The target compound, as commercially supplied with ≥98% purity , benefits from this optimized chemistry. In contrast, generic or in-house synthesized analogues may contain significant proportions of the regioisomeric 1-isopropyl-3-methyl-1H-pyrazole-3-carboxylate, which can confound biological assays and lead to wasted screening resources.

Regioisomeric purity
Specification review
≥98% purity per supplier specification
Ensures low regioisomer contamination for reliable SAR
Generic synthesis may yield 10–30% regioisomer
Regioselective Synthesis N-Alkylation Pyrazole

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate: Application Scenarios


sAC Inhibitor Lead Optimization

This compound serves as a versatile late-stage intermediate for exploring N1-substituent effects on sAC inhibition. The established SAR showing 2.3 nM affinity for the target enzyme class provides a validated framework for incorporating the isopropyl group into inhibitor backbones. [1]

Pyrazole-Based Chemical Probe Synthesis

The defined substitution pattern and high purity make this compound ideal for constructing focused libraries of pyrazole-5-carboxylate derivatives for target ID or phenotypic screening campaigns. [1]

Regioselective Synthesis Scale-Up

The compound's synthesis via the patented regioselective process (EP0854142) provides a templated route for kilogram-scale production, ensuring consistent isomeric purity critical for GMP and quality control applications. [1]

Pyrazole Carboxylate Building Block for Agrochemicals

Pyrazole-5-carboxylates are privileged scaffolds in agrochemicals. The ethyl ester provides a handle for further functionalization into active ingredients, such as anthranilic diamides used as insecticides. [2]

Application
Selection Property
Validation Focus
sAC inhibitor lead optimization
Defined N1-isopropyl & C5-ethyl ester substitution pattern
Target engagement assay / SAR confirmation
Pyrazole-based chemical probe synthesis
High purity & regiochemical identity
Library consistency / phenotypic hit validation
Regioselective synthesis scale-up
Optimized alkylation route
Isomeric purity at scale / process reproducibility
Agrochemical building block research
Pyrazole-5-carboxylate scaffold
Functional group compatibility / derivatization
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